molecular formula C6H10FN B12122499 (1S,4S,5S)-5-fluoro-2-azabicyclo[2.2.1]heptane

(1S,4S,5S)-5-fluoro-2-azabicyclo[2.2.1]heptane

Cat. No.: B12122499
M. Wt: 115.15 g/mol
InChI Key: OAJNJXJCKQKODM-ZLUOBGJFSA-N
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Description

(1S,4S,5S)-5-Fluoro-2-azabicyclo[2.2.1]heptane is a fluorinated bicyclic amine characterized by a norbornane-like framework with a nitrogen atom at position 2 and a fluorine substituent at position 3. The fluorine atom introduces electronegativity and metabolic stability, making it a candidate for drug discovery, particularly in targeting central nervous system (CNS) receptors or enzymes .

Properties

Molecular Formula

C6H10FN

Molecular Weight

115.15 g/mol

IUPAC Name

(1S,4S,5S)-5-fluoro-2-azabicyclo[2.2.1]heptane

InChI

InChI=1S/C6H10FN/c7-6-2-5-1-4(6)3-8-5/h4-6,8H,1-3H2/t4-,5-,6-/m0/s1

InChI Key

OAJNJXJCKQKODM-ZLUOBGJFSA-N

Isomeric SMILES

C1[C@H]2C[C@@H]([C@@H]1CN2)F

Canonical SMILES

C1C2CC(C1CN2)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Azabicycloheptane Derivatives

Fluorinated Analogues
  • (1S,4S)-5,5-Difluoro-2-azabicyclo[2.2.1]heptane hydrochloride (CAS 2306247-35-6):

    • Differs by having two fluorine atoms at position 5, leading to increased electronegativity and steric bulk.
    • Molecular formula: C₆H₁₀ClF₂N (169.6 g/mol) vs. C₆H₉FN (target compound: ~133.1 g/mol).
    • The difluoro analogue may exhibit altered binding affinities due to enhanced electron-withdrawing effects .
  • Racemic-(1S,4S,5R)-5-Fluoro-2-azabicyclo[2.2.1]heptane HCl (CAS 2177264-77-4):

    • Stereoisomer with (5R) configuration; racemic mixture reduces enantiomeric purity.
    • Molecular formula: C₆H₁₁ClFN (151.6 g/mol). The stereochemical difference at C5 significantly impacts receptor interactions .
Non-Fluorinated Analogues
  • (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane (CAS 279-33-4):
    • Replaces the nitrogen at position 2 with an oxygen atom, forming a morpholine-like structure.
    • Lacks the fluorine substituent, reducing metabolic stability but increasing polarity. Used as a precursor in antiviral agents (e.g., atilotrelvir) .

Impact of Bicyclic Framework Modifications

Ring Size and Heteroatom Placement
  • (1S,3S,4R)-2-azabicyclo[2.2.1]heptane vs. (1S,4S,5R)-2-azabicyclo[3.2.1]octane :
    • Enlarging the ring to azabicyclooctane (7-membered) in compound [33] vs. azabicycloheptane (6-membered) in [32] resulted in a 12-fold increase in potency (IC₅₀: 6.25 µM vs. 77.57 µM). This highlights the role of ring strain and conformational flexibility in bioactivity .
Spiro and Fused Bicyclic Systems
  • 5-Azaspiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane] derivatives :
    • Compounds like atilotrelvir incorporate spirocyclic extensions, enhancing target selectivity. The target compound’s simpler structure may offer synthetic advantages but reduced complexity-driven specificity .

Stereochemical Considerations

  • Stereochemical Corrections : A 2015 review misassigned the stereochemistry of exo-(1S,3S,4R)-2-azabicyclo[2.2.1]heptane as endo-(1R,3S,4S). Such errors underscore the importance of rigorous crystallographic validation, as seen in Appendix A.1 of .
  • Isomeric Pairs :
    • (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane (M16) vs. (1S,4S)-isomer (M17): Stereochemistry affects hydrogen-bonding capacity and solubility, critical for pharmacokinetics .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents IC₅₀/Activity Source
(1S,4S,5S)-5-Fluoro-2-azabicyclo[2.2.1]heptane C₆H₉FN 133.1 5-Fluoro Not reported
(1S,4S)-5,5-Difluoro-2-azabicyclo[...] HCl C₆H₁₀ClF₂N 169.6 5,5-Difluoro Not reported
[32] (1S,3S,4R)-2-azabicyclo[2.2.1]heptane C₆H₁₁N 97.2 None 77.57 µM
[33] (1S,4S,5R)-2-azabicyclo[3.2.1]octane C₇H₁₃N 111.2 None 6.25 µM

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